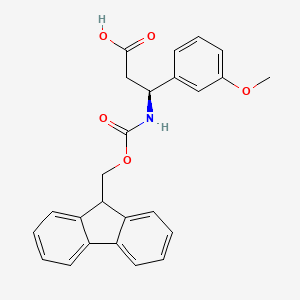
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid
Descripción general
Descripción
The compound , (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid, is a chiral molecule that appears to be related to the field of synthetic organic chemistry. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in the papers may provide insights into its synthesis and properties.
Synthesis Analysis
The synthesis of chiral compounds often involves the use of chiral auxiliaries or enantioselective catalysts to achieve the desired stereochemistry. For example, the stereoselective synthesis of a PPAR α/γ dual agonist is described using (R)-(+)-2-methyl-2-propanesulfinamide as a chiral auxiliary . Similarly, the synthesis of (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid involves X-ray structural analysis to determine the absolute configuration . These methods could potentially be applied to the synthesis of the compound , ensuring the correct S-configuration at the stereogenic center.
Molecular Structure Analysis
The molecular structure of chiral compounds is crucial for their biological activity and interaction with other molecules. X-ray crystallography and NMR analyses are common techniques used to determine the three-dimensional arrangement of atoms within a molecule . The compound likely has a complex structure with multiple functional groups that could be analyzed using these techniques to confirm its stereochemistry and conformation.
Chemical Reactions Analysis
Chiral compounds can undergo a variety of chemical reactions, often with high selectivity. The papers describe the use of chiral compounds in the synthesis of other molecules, such as peptides , and in the development of imaging agents for positron emission tomography (PET) . The compound may also be used as an intermediate or final product in similar chemical reactions, where its reactivity and selectivity could be influenced by its chiral centers and functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are influenced by its molecular structure. The presence of a (9H-fluoren-9-yl)methoxy carbonyl group suggests that the compound may have certain protective qualities that are useful in peptide synthesis . Additionally, the methoxyphenyl group could affect the compound's hydrophobicity and interaction with biological molecules . Understanding these properties is essential for the practical application of the compound in chemical synthesis and pharmaceutical development.
Aplicaciones Científicas De Investigación
Solid Phase Synthesis of Peptide Amides
A modified benzhydrylamine, specifically "3-(α-Fmoc-amino-4-methoxybenzyl)-4-methoxyphenyl propionic acid" (where Fmoc = fluoren-9-ylmethoxycarbonyl), serves as a useful precursor for the C-terminal amide in Fmoc-based solid-phase peptide synthesis. This approach highlights the utility of the compound in peptide synthesis, offering a reliable method for generating peptide amides through a cleavage reagent recommended from the resin using thioanisole-mediated trimethylsilyl bromide in trifluoroacetic acid (S. Funakoshi, E. Murayama, Lili Guo, N. Fujii, H. Yajima, 1988).
Preparation of N-Fmoc-Protected β2-Homoamino Acids
The preparation of three new N-Fmoc-protected β2-homoamino acids with proteinogenic side chains demonstrates another facet of its application in peptide synthesis. The key step involves diastereoselective amidomethylation, leading to the development of compounds suitable for large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides. This process is fully characterized by various spectroscopic methods, including IR, 1H- and 13C-NMR, and mass spectra (R. Šebesta, D. Seebach, 2003).
Self-Assembled Structures Formed by Fmoc Modified Amino Acids
The self-assembling properties of Fmoc modified aliphatic uncharged single amino acids have been studied, revealing the potential of these compounds to form diverse morphologies under different conditions. This finding is significant for designing novel self-assembled architectures controllable for desired functions, indicating its role in material science and nanotechnology (Nidhi Gour, B. Koshti, Soumick Naskar, Vivekshinh Kshtriya, Hanuman Narode, 2021).
Enzyme-Activated Surfactants for Carbon Nanotube Dispersion
N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been used as surfactants for carbon nanotubes. This application demonstrates an innovative approach to creating homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions, showcasing its utility in nanotechnology and material sciences (B. Cousins, Apurba Das, Raman Sharma, Yanning Li, J. Mcnamara, I. H. Hillier, I. Kinloch, R. Ulijn, 2009).
Safety And Hazards
The compound is labeled with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It’s associated with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propiedades
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-30-17-8-6-7-16(13-17)23(14-24(27)28)26-25(29)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJXDPVBOJLSIA-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427495 | |
| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid | |
CAS RN |
501015-29-8 | |
| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



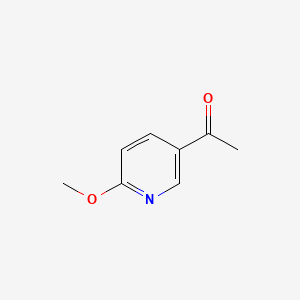
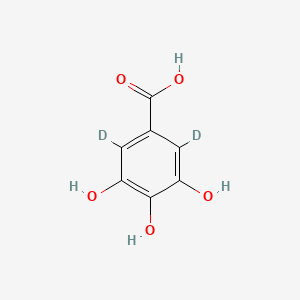
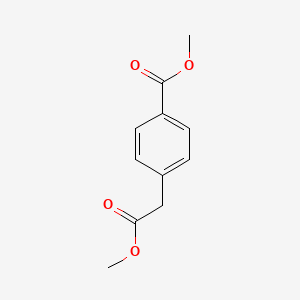
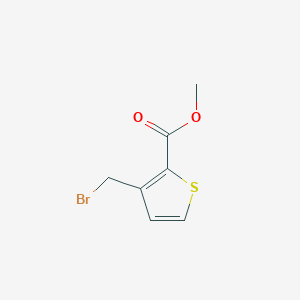
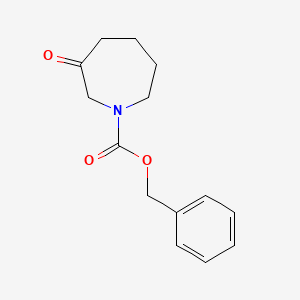
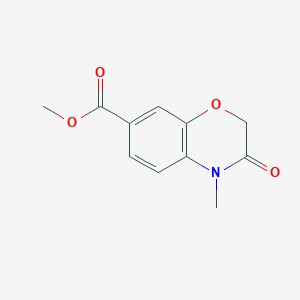
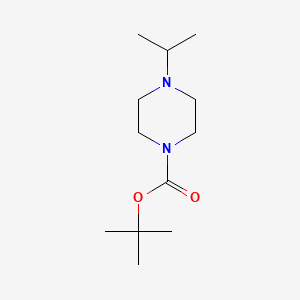
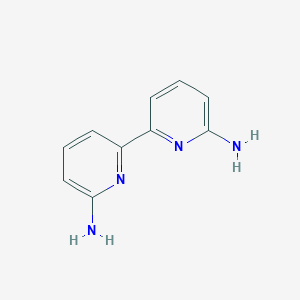
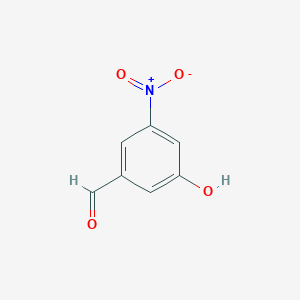
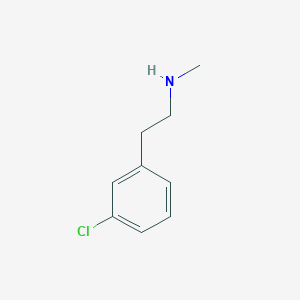
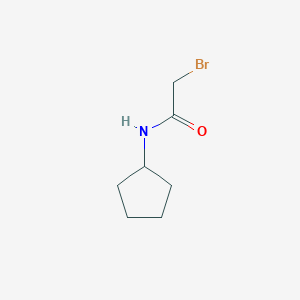


![[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1337187.png)